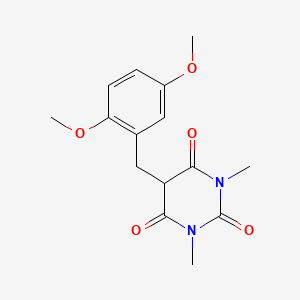![molecular formula C17H17N3O3 B5194855 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)
5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide exhibits a range of biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of disease development and progression. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
Future research on 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide could focus on its potential applications in the treatment of specific diseases, such as cancer, viral infections, and inflammatory disorders. Further studies could also investigate the mechanisms of action of this compound and its potential side effects. Additionally, research could focus on developing new analogs of this compound with improved solubility and reduced toxicity.
Synthesis Methods
The synthesis of 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide involves the reaction of 2-phenoxy-3-pyridinylmethanol with L-proline, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
Research on 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide has primarily focused on its potential applications in the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(2S)-5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-9-8-14(20-15)16(22)19-11-12-5-4-10-18-17(12)23-13-6-2-1-3-7-13/h1-7,10,14H,8-9,11H2,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHVBSUOBOIJE-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)

![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)

![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![2-iodo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5194876.png)
![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)